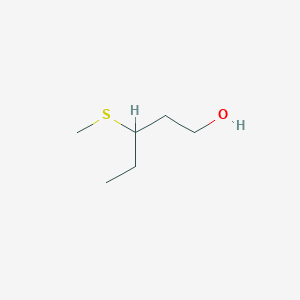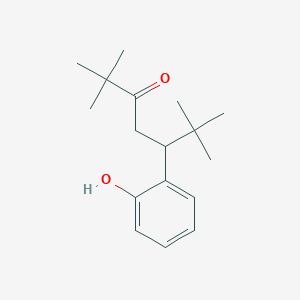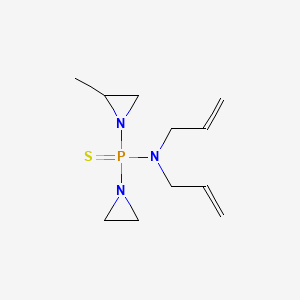![molecular formula C23H44N2O B14659618 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol CAS No. 51023-21-3](/img/structure/B14659618.png)
2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol is an organic compound belonging to the class of fatty alcohols It is characterized by the presence of an imidazole ring and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol typically involves the reaction of an imidazole derivative with an aliphatic aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imidazole ring. Common reagents used in this synthesis include acid catalysts like sulfuric acid or base catalysts like sodium hydroxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Sulfuric acid, sodium hydroxide
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated imidazole derivatives
Aplicaciones Científicas De Investigación
2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazole ring can interact with various enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]methanol
- 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]propane
Uniqueness
Compared to similar compounds, 2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol exhibits unique properties due to the presence of the ethanol group, which enhances its solubility in water and its ability to form hydrogen bonds. This makes it particularly useful in applications requiring amphiphilic molecules .
Propiedades
Número CAS |
51023-21-3 |
|---|---|
Fórmula molecular |
C23H44N2O |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol |
InChI |
InChI=1S/C23H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-24-23(25-22)19-20-26/h9-10,22,26H,2-8,11-21H2,1H3,(H,24,25)/b10-9- |
Clave InChI |
BDXBOHXGLUSDHA-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCC1CN=C(N1)CCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCC1CN=C(N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)


![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)


![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)
![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)

![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)




